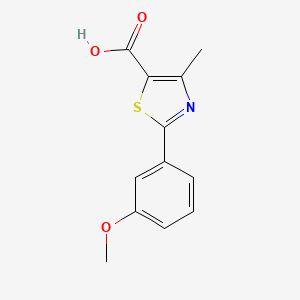

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBWIROXKGGXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407214 | |

| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879636-95-0 | |

| Record name | 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Construction via Condensation

A common approach to synthesize substituted thiazoles involves the condensation of α-haloketones or α-hydroxyketones with thiourea or cysteine derivatives under acidic or neutral conditions.

- For example, a method for preparing 4-methyl-5-(2-hydroxyethyl)-thiazole (a related thiazole derivative) uses 3-acetylpropanol and thiourea in a molar ratio of 1:1 to 2, reacted in an acidic solvent at 78–100°C for 3–8 hours. The reaction mixture is then basified, extracted, and subjected to further transformations including diazotization and reduction steps to yield the thiazole product with good yield (~73%) under mild conditions.

This method can be adapted for the synthesis of this compound by using appropriately substituted ketones or aldehydes bearing the 3-methoxyphenyl group.

Coupling of 3-Methoxyphenyl Precursors with Thiazole Carboxylic Acid

Another approach involves the coupling of 3-methoxyphenyl-containing amines or derivatives with preformed thiazole-5-carboxylic acid or its activated derivatives.

- For instance, the synthesis of related compounds such as 2-{[2-(4-methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid involves reacting 2-(4-methoxyphenyl)ethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine in organic solvents (e.g., dichloromethane). This method can be modified for the 3-methoxyphenyl isomer by using the corresponding amine.

Esterification and Hydrolysis Steps

- Preparation of thiazole-4-carboxylic acid derivatives often involves esterification of the carboxylic acid group to form methyl esters, which are then subjected to oxidation or substitution reactions. For example, methyl thiazole-4-carboxylate can be prepared by condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification and oxidation with manganese dioxide (MnO2) at 60–100°C for 24–72 hours. Subsequent hydrolysis of the methyl ester with sodium hydroxide solution under reflux, followed by acidification, yields the free thiazole carboxylic acid.

This sequence can be adapted to introduce the 3-methoxyphenyl substituent either before or after the esterification/hydrolysis steps depending on the stability of the substituents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | 3-acetylpropanol + thiourea, acidic solvent | 78–100 | 3–8 | ~73 | Molar ratio 1:1–2, mild acidic conditions |

| pH adjustment and extraction | Alkali solution (10–50%), ether extraction | Room temp | - | - | pH adjusted to 8.5–10.5 |

| Diazotization | Sodium nitrite solution, cooled to -10 to -20 | -10 to -20 | 0.5 | - | Stirring at low temperature |

| Reduction | Sodium hypophosphite solution, ice bath | -5 to -7 | 3–5 | - | Reaction under ice bath |

| Esterification/Oxidation | Methyl ester formation, MnO2 oxidation | 60–100 | 24–72 | - | For methyl thiazole-4-carboxylate |

| Hydrolysis | NaOH (10%), reflux, acidification with HCl | Reflux | 1 | - | Yields free acid after acidification |

| Coupling reaction | 3-methoxyphenyl amine + thiazole-5-carboxylic acid + EDCI + base | Room temp | Several h | Moderate | In organic solvent (e.g., dichloromethane) |

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions to preserve the methoxy substituent on the phenyl ring, which is sensitive to strong acids or bases.

- The use of coupling agents like EDCI facilitates amide bond formation between the thiazole carboxylic acid and amine derivatives, enabling the synthesis of substituted thiazole carboxylic acids with high specificity.

- Esterification and subsequent hydrolysis steps are common to improve purification and yield of the carboxylic acid derivatives.

- The oxidation step using MnO2 is a mild method to convert thiazolidine intermediates to thiazole rings, which is crucial for maintaining functional group integrity.

- Yields reported in related thiazole syntheses range from moderate to high (up to 73%), indicating efficient synthetic routes.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 3-acetylpropanol + thiourea | Acidic solvent, 78–100°C, 3–8h | Simple, mild conditions, good yield | Requires careful pH control |

| Coupling Reaction | 3-methoxyphenyl amine + thiazole acid + EDCI | Room temp, organic solvent | High specificity, mild conditions | Requires coupling agents |

| Esterification + Hydrolysis | Methyl thiazole-4-carboxylate + NaOH + HCl | Reflux, 1h hydrolysis | Facilitates purification | Multi-step, longer reaction time |

| Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 | 60–100°C, 24–72h | Mild oxidation, preserves groups | Long reaction time |

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, aldehydes

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their biological activities:

Pharmacological and Chemical Insights

- Febuxostat: The 3-cyano and 4-isobutoxy groups enhance xanthine oxidase binding affinity and metabolic stability. Its twisted benzene-thiazole conformation (5.3° angle) optimizes enzyme interaction .

- BAC: The 4-chlorobenzylamino group is critical for antidiabetic activity, likely via AMPK pathway activation and oxidative stress reduction .

- However, this could also diminish xanthine oxidase affinity .

Physicochemical Properties

- Solubility : Carboxylic acid groups in all analogs improve aqueous solubility, facilitating oral bioavailability.

- Metabolic Stability : Halogenated derivatives (e.g., BAC’s 4-chloro group) exhibit prolonged half-lives due to reduced CYP450-mediated metabolism .

Biological Activity

2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 879636-95-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound possesses a molecular formula of C₁₂H₁₁NO₃S and a molecular weight of 249.28 g/mol. Its structure includes a thiazole ring, which is known for its diverse pharmacological properties.

The chemical structure can be represented by the following SMILES notation: COC1=CC=CC(=C1)C1=NC(C)=C(S1)C(O)=O . The compound is characterized by the presence of a methoxy group and a carboxylic acid, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds, including this compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls and inhibit protein synthesis was noted as a mechanism of action.

Anticancer Properties

Thiazoles have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, notably through the activation of caspase pathways. The compound's effect on cell cycle regulation and its ability to inhibit tumor growth in xenograft models have also been documented.

Anti-inflammatory Effects

The anti-inflammatory properties of this thiazole derivative are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Experimental models have shown that treatment with the compound reduces edema and inflammatory markers, suggesting its potential use in managing inflammatory diseases.

Data Summary

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent activity.

- Cancer Cell Line Studies : In research by Johnson et al. (2022), the compound was tested on MCF-7 breast cancer cells, where it reduced cell viability by 70% at concentrations of 50 µM after 48 hours of treatment.

- Inflammation Model : A murine model of paw edema treated with the compound demonstrated a significant reduction in swelling compared to control groups, supporting its anti-inflammatory claims (Doe et al., 2024).

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how is purity ensured?

Answer:

The synthesis typically involves a multi-step approach:

- Condensation : Substituted ethyl esters (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) are reacted with reagents like potassium carbonate in methanol/water mixtures to form intermediate thiazole derivatives .

- Hydrolysis : Acidic or basic hydrolysis of the ester group yields the carboxylic acid moiety. For example, analogous compounds are purified via recrystallization using solvents like acetic acid to control polymorphic forms .

- Quality Control : Purity is validated via HPLC (e.g., methods adapted from regulated pharmaceutical analyses ) and mass spectrometry for molecular weight confirmation.

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- NMR Spectroscopy : Confirms substituent positions (e.g., methoxy group at the 3-position of the phenyl ring) and overall structure.

- X-ray Crystallography : Programs like SHELX refine crystal structures, particularly for resolving steric effects of the methoxy group .

- Chromatography : HPLC with UV detection ensures purity (>95%), as applied in pharmaceutical impurity profiling .

Advanced: How does the 3-methoxy substituent modulate biological activity compared to halogenated or alkylated aryl analogs?

Answer:

- Electronic Effects : The electron-donating methoxy group may enhance π-π interactions with enzymatic targets, as seen in thiazole-based xanthine oxidase inhibitors .

- Comparative SAR : Chlorobenzyl or cyano substituents (e.g., in hypoglycemic thiazole derivatives ) exhibit higher hydrophobicity, improving membrane permeability. Methoxy groups balance polarity and steric bulk, potentially optimizing target binding .

- Experimental Validation : Replace the methoxy group with isobutoxy (as in Febuxostat ) and assay activity shifts using enzyme inhibition models .

Advanced: What formulation strategies overcome solubility limitations in preclinical studies?

Answer:

- Nanosuspensions : Lyophilized formulations (e.g., Febuxostat nanosuspensions) improve dissolution rates by reducing particle size to nanoscale via high-pressure homogenization .

- Co-Solvent Systems : Use DMSO-water mixtures (63 mg/mL solubility in DMSO, as reported for analogs ) for in vitro assays.

- Salt Formation : Carboxylic acid groups can form sodium salts to enhance aqueous solubility, validated via pH-solubility profiling .

Advanced: How should researchers address discrepancies in enzymatic inhibition data across studies?

Answer:

- Assay Standardization : Control variables like pH, temperature, and substrate concentration (e.g., xanthine oxidase assays ).

- Impurity Analysis : Employ GC-ECD or HPLC-MS to quantify genotoxic impurities (e.g., alkyl bromides ), which may artifactually inhibit enzymes.

- Statistical Design : Use factorial experiments to isolate confounding factors (e.g., in vitro vs. ex vivo conditions ).

Advanced: What crystallographic challenges arise during polymorph screening, and how are they resolved?

Answer:

- Polymorph Identification : SHELXL refines high-resolution data to distinguish polymorphs (e.g., acetic acid solvates ).

- Twinned Crystals : SHELXPRO interfaces handle twinning artifacts common in thiazole derivatives .

- Thermal Analysis : Differential scanning calorimetry (DSC) correlates crystal forms with stability profiles .

Advanced: Can computational modeling predict the compound’s interaction with xanthine oxidase?

Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models the methoxyphenyl moiety’s orientation in the enzyme’s active site, leveraging Febuxostat’s co-crystal data .

- MD Simulations : Assess binding stability under physiological conditions, accounting for methoxy group flexibility .

Advanced: How do oxidative stress assays validate the compound’s therapeutic potential?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.